REACTION_CXSMILES
|
Br[CH2:2][CH2:3][N:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6].[CH:15]([NH2:18])([CH3:17])[CH3:16]>CN(C)C=O>[CH:15]([NH:18][CH2:2][CH2:3][N:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6])([CH3:17])[CH3:16]
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
BrCCN1C(=O)C(=O)C2=CC=CC=C12
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Name
|
|
Quantity
|
13.5 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N
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Name
|
|
Quantity
|
160 mL
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Type
|
solvent
|
Smiles
|
CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
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Details
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The solution was concentrated under reduced pressure
|
Type
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DISSOLUTION
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Details
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the residue was dissolved in 50 ml of a 2N-hydrochloric acid
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Type
|
WASH
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Details
|
The solution was washed with ethyl acetate
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Type
|
ADDITION
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Details
|
by adding an aqueous sodium bicarbonate solution
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Type
|
EXTRACTION
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Details
|
extracted with chloroform
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Type
|
WASH
|
Details
|
The chloroform layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel column chromatography (eluent: chloroform/methanol=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCCN1C(=O)C(=O)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |